1-((R)-3-Methylamino-piperidin-1-yl)-ethanone
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Overview
Description
1-(®-3-Methylamino-piperidin-1-yl)-ethanone is a chemical compound with a unique structure that includes a piperidine ring substituted with a methylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and methylamine.
Reaction Conditions: The piperidine is first reacted with methylamine under controlled conditions to introduce the methylamino group.
Formation of Ethanone Moiety: The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often involving oxidation or other functional group transformations.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(®-3-Methylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(®-3-Methylamino-piperidin-1-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.
Synthetic Organic Chemistry: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(®-3-Methylamino-piperidin-1-yl)-ethanone can be compared with other similar compounds, such as:
1-(®-3-Amino-piperidin-1-yl)-ethanone: Similar structure but lacks the methyl group, leading to different reactivity and biological activity.
1-(®-3-Methylamino-pyrrolidin-1-yl)-ethanone: Contains a pyrrolidine ring instead of a piperidine ring, affecting its chemical properties and applications.
1-(®-3-Methylamino-piperidin-1-yl)-propanone:
The uniqueness of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
1-((R)-3-Methylamino-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methylamino group and an ethanone moiety. This structural configuration is significant for its interaction with biological targets.
The mechanism of action of this compound involves its binding to specific receptors or enzymes, which modulates their activity. This interaction can lead to various downstream biological effects, although detailed studies are required to elucidate the exact pathways involved.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, particularly in the central nervous system (CNS). It is being evaluated for its effects on neurotransmitter systems, which could have implications for treating neurological disorders.
Antimicrobial Activity
Some studies have explored the antimicrobial potential of piperidine derivatives, including this compound. In vitro tests have shown activity against various bacterial strains, suggesting its potential as an antibacterial agent .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | <125 | E. coli, Pseudomonas aeruginosa |
Other Piperidine Derivatives | 75 - 150 | Bacillus subtilis, Enterococcus faecalis |
Antimicrobial Studies
In another investigation, piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain structural modifications could significantly enhance antibacterial activity. The study highlighted the importance of substituents in determining biological efficacy, paving the way for further exploration of this compound as a potential antimicrobial agent .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Notable Activity |
---|---|---|
1-(3-Amino-piperidin-1-yl)-ethanone | Lacks methyl group | Different reactivity and activity profile |
1-(3-Methylamino-pyrrolidin-1-yl)-ethanone | Pyrrolidine ring instead | Variations in chemical properties |
1-(3-Methylamino-piperidin-1-yl)-propanone | Longer alkyl chain | Distinct pharmacological properties |
Properties
IUPAC Name |
1-[(3R)-3-(methylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPZWJPXKJSHHA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.